molecular formula C14H16N2O3S B12249240 ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12249240
M. Wt: 292.36 g/mol
InChI Key: SFLSQNCCILSGMG-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thienopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thieno[2,3-d]pyrimidine derivative, the introduction of the carboxylate ester group can be achieved through esterification reactions using reagents like ethyl chloroformate. The methyl and prop-2-en-1-yl groups can be introduced via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thieno[2,3-d]pyrimidine core can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives. Similar compounds include:

    Thieno[2,3-d]pyrimidine-4-one: Lacks the ester and alkyl substituents, leading to different chemical properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide: Contains an amide group instead of an ester, affecting its reactivity and applications.

These comparisons highlight the unique features of this compound, such as its specific ester group and alkyl substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 5-methyl-3-(2-methylprop-2-enyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-5-19-14(18)11-9(4)10-12(20-11)15-7-16(13(10)17)6-8(2)3/h7H,2,5-6H2,1,3-4H3

InChI Key

SFLSQNCCILSGMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=C)C)C

Origin of Product

United States

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